molecular formula C29H25NO6 B11130614 methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11130614
M. Wt: 483.5 g/mol
InChI Key: WDNDFPSFPQYLJW-LCUIJRPUSA-N
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Description

Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups, including a benzofuran ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Mechanism of Action

The mechanism of action of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran and pyrrole rings may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 4-[(3Z)-1-benzyl-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C29H25NO6/c1-17-14-22-15-21(12-13-23(22)36-17)26(31)24-25(19-8-10-20(11-9-19)29(34)35-2)30(28(33)27(24)32)16-18-6-4-3-5-7-18/h3-13,15,17,25,31H,14,16H2,1-2H3/b26-24-

InChI Key

WDNDFPSFPQYLJW-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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